L-Luciferin
CAS No.: 34500-31-7
Cat. No.: VC3235531
Molecular Formula: C11H8N2O3S2
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34500-31-7 |
|---|---|
| Molecular Formula | C11H8N2O3S2 |
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | (4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1 |
| Standard InChI Key | BJGNCJDXODQBOB-ZETCQYMHSA-N |
| Isomeric SMILES | C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O |
| SMILES | C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O |
| Canonical SMILES | C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
L-Luciferin shares the same molecular formula as D-luciferin but differs in stereochemical configuration. The compound features a benzothiazole ring system connected to a thiazoline ring, with the stereocenter located on the thiazoline portion. This structural arrangement is crucial for its interaction with luciferase enzymes and subsequent light-producing capabilities.
Physical and Chemical Properties
L-Luciferin exhibits limited solubility in organic solvents, which presents challenges for synthesis and application . This property has implications for its use in various research contexts and necessitates special considerations during experimental design. The compound participates in oxidation reactions catalyzed by luciferase, resulting in the emission of visible light, albeit with different kinetics compared to D-luciferin.
Comparative Properties
Table 1: Comparative Properties of L-Luciferin and D-Luciferin
| Property | L-Luciferin | D-Luciferin |
|---|---|---|
| Interaction with Luciferase | Competitive inhibitor (Ki = 3-4 μM) | Primary substrate |
| Light Production Rate | Slow increase, stable plateau reached after ~8 minutes | Rapid reaction kinetics |
| Light Output (at low enzyme concentrations) | Approximately 50% of D-luciferin | Higher efficiency |
| Stability | Subject to degradation over time | More stable under experimental conditions |
| Natural Occurrence | Not commonly found in nature | Present in fireflies and other bioluminescent beetles |
Biochemical Interactions
Interaction with Luciferase Enzyme
L-Luciferin acts as a competitive inhibitor of firefly luciferase with an inhibition constant (Ki) ranging from 3 to 4 μM. This competitive inhibition occurs because L-luciferin can bind to the same active site as D-luciferin but leads to less efficient light production. The interaction between L-luciferin and luciferase demonstrates the enzyme's stereoselectivity, providing valuable insights into the structural requirements for optimal bioluminescent reactions.
Reaction Kinetics
When L-luciferin reacts with luciferase, light production increases slowly, reaching a stable plateau with a maximal half-time of approximately 8 minutes. This kinetic profile contrasts with the more rapid reaction observed with D-luciferin. At low enzyme concentrations, the light output from L-luciferin is approximately half that produced by D-luciferin under comparable conditions, indicating lower reaction efficiency with the L-stereoisomer.
Effect of Inorganic Pyrophosphate
Research indicates that the addition of inorganic pyrophosphate (PPi) can stimulate light production from L-luciferin when luciferase is pre-mixed with inorganic pyrophosphatase (PPi-ase). This phenomenon suggests that PPi may induce a racemization of enzyme-bound L-luciferyl adenylate, thereby enhancing the enzymatic reaction. This effect potentially allows for repeated flashes of light upon subsequent additions of PPi, demonstrating a unique aspect of L-luciferin's biochemical behavior.
Bioluminescence Mechanism
Energetics and Light Emission
The bioluminescence reaction involving L-luciferin is generally less energetically efficient compared to D-luciferin. The quantum yield (the ratio of photons emitted to molecules reacted) is lower for L-luciferin, resulting in reduced light intensity. This difference in efficiency can be attributed to the stereochemical mismatch between L-luciferin and the active site of luciferase, which evolved to preferentially accommodate the D-isomer.
Factors Affecting Luminescence
Table 2: Factors Influencing L-Luciferin Bioluminescence
| Factor | Effect on Luminescence | Mechanism |
|---|---|---|
| Inorganic Pyrophosphate (PPi) | Enhances light production | Possible racemization of enzyme-bound L-luciferyl adenylate |
| Enzyme Concentration | Proportional relationship with light intensity | Higher enzyme concentration increases reaction rate |
| Temperature | Affects reaction kinetics | Influences enzyme activity and reaction rate |
| pH | Alters reaction efficiency | Affects enzyme conformation and substrate binding |
| Oxygen Availability | Required for oxidation reaction | Essential substrate for the bioluminescent reaction |
| ATP Concentration | Necessary cofactor | Required for formation of luciferyl adenylate intermediate |
Synthesis Methods
Synthesis Pathway Steps
Table 3: Proposed Steps in Biomimetic L-Luciferin Synthesis
| Step | Process | Intermediate Formed |
|---|---|---|
| 1 | Conjugate addition | Dihydroquinone (compound 16) |
| 2 | Oxidative cyclization | Benzothiazole aldehyde (compound 17) |
| 3 | Condensation | Thiazolidine (compound 18) |
| 4 | Dehydrogenation | L-luciferin |
Challenges in Synthesis
Research Applications
Enzymatic Studies
L-Luciferin serves as a valuable tool in studying the stereoselectivity and substrate specificity of luciferase enzymes. Its role as a competitive inhibitor provides opportunities to investigate enzyme kinetics and inhibition mechanisms. Researchers can utilize the compound to explore the structural requirements for efficient bioluminescent reactions and develop modified luciferins with enhanced properties.
Imaging Applications
While L-luciferin itself may have limited direct applications in imaging due to its lower light emission efficiency compared to D-luciferin, the principles learned from studying its properties contribute to the development of advanced imaging techniques. Molecular transporter conjugates of luciferin derivatives show potential for enhanced solubility in biological fluids and improved ability to enter tissues and cells .
Bioconjugation and Delivery Systems
Research has explored the use of transporter-linker-luciferin conjugate systems, where the release of luciferin can be quantified in real-time in animal models. These systems offer potential applications in drug delivery and imaging, allowing for noninvasive quantification of transporter conjugate uptake and probe release. The development of such systems benefits from understanding the properties and behavior of various luciferin stereoisomers, including L-luciferin.
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